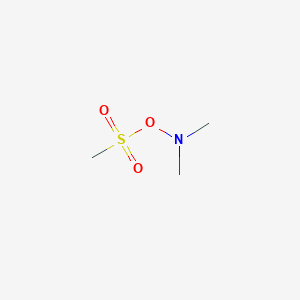

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine

Description

Properties

IUPAC Name |

dimethylamino methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-4(2)7-8(3,5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIANJNAHYLTTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506631 | |

| Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75812-61-2 | |

| Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Hydroxylamine N-Sulfonic Acid Derivatives (US Patent US3336371A)

This classical method involves multiple steps starting from sodium nitrite and sodium bisulfite to ultimately form N,O-dimethylhydroxylamine N-sulfonic acid sodium salt, which can be converted to the target compound.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of hydroxylamine disulfonic acid disodium salt | React sodium nitrite and sodium bisulfite in aqueous solution at 0–5 °C; add sulfur dioxide slowly below 0 °C | Vigorous agitation to avoid local excess SO2; stoichiometric SO2 preferred |

| 2 | First methylation | Add sodium hydroxide (1–2 mol per mol reactant) at <0 °C to pH ~8; add dimethyl sulfate (0.8–2 mol per mol reactant) at 0–25 °C | Maintain temperature below 50 °C during methylation |

| 3 | Hydrolysis | Acidify to pH 1–6 with mineral acid (H2SO4, HCl); heat at 40–80 °C for 1–4 hours | Converts disulfonic acid to monosulfonic acid salt |

| 4 | Second methylation | Neutralize acid; add sodium hydroxide (1–1.5 mol per mol dimethyl sulfate); reflux with distillation to remove methanol | Produces N,O-dimethylhydroxylamine N-sulfonic acid sodium salt |

| 5 | Second hydrolysis | Acidify to pH ≤1; reflux until hydrolysis complete | Converts sulfonic acid salt to free amine salt |

| 6 | Liberation and isolation | Neutralize to pH 3–9; distill to recover free N,O-dimethylhydroxylamine | Distillation under controlled pH to prevent loss |

- Hydroxylamine derivatives were obtained in yields ranging from 57% to 75% depending on step and conditions.

- Final N,O-dimethylhydroxylamine yields were around 40–67% based on sodium nitrite starting material.

- Purity was controlled by careful pH and temperature management, with contamination by O-methylhydroxylamine kept low (1–2%).

- Uses relatively inexpensive starting materials (sodium nitrite, bisulfite).

- Well-characterized multi-step process with detailed control of reaction parameters.

- Requires careful temperature control and handling of sulfur dioxide gas.

- Multi-step procedure with intermediate isolations and purifications.

Synthesis of N,O-Dimethylhydroxylamine Hydrochloride (CN Patent CN103073449A)

This method focuses on synthesizing N,O-dimethylhydroxylamine hydrochloride, a close precursor, via:

- Acidylation of hydroxylammonium salt with acetic ester at room temperature.

- Alkali addition and reaction at 20–50 °C.

- Methylation with methylating agents (e.g., methyl iodide, methyl bromide, dimethyl sulfate).

- Acid hydrolysis at 50–100 °C.

- Neutralization, distillation, and crystallization to isolate the hydrochloride salt.

| Step | Conditions | Molar Ratios (to hydroxylammonium salt) | Time |

|---|---|---|---|

| Acidylation | Room temp | Acetic ester: 1–5:1 | - |

| Alkali addition | 20–50 °C | Alkali: 1–3:1 | 1–5 h |

| Methylation | 30–50 °C | Methylating agent: 1–3:1 | 1–5 h |

| Hydrolysis | 50–100 °C | Acid: 1.5–2.5:1 | 1–4 h |

| Neutralization & Distillation | Normal pressure | - | 2–8 h |

- Mild reaction conditions.

- Avoids highly toxic reagents like vinyl chloroformate or sodium nitrite.

- Suitable for industrial scale with improved safety and environmental profile.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydroxylamine N-sulfonic acid methylation (US3336371A) | NaNO2, NaHSO3, SO2, NaOH, (CH3)2SO4 | Dimethyl sulfate, mineral acids | 0–50 °C, reflux, distillation | 40–67% | Multi-step, industrially proven, careful temp control |

| Acidylation and methylation (CN103073449A) | Hydroxylammonium salt, acetic ester, alkali | Methyl iodide/bromide, dimethyl sulfate, acids | 20–100 °C, 1–8 h | High yield, >70% | Mild, safer, scalable |

| Direct sulfonylation (Literature/Commercial) | N,N-dimethylhydroxylamine | Methylsulfonyl chloride or methyl methanesulfonate, base | 0 °C to RT, THF/H2O | Moderate to high | Simpler, common sulfonylation |

Research Findings and Notes

- The methylation of hydroxylamine N-sulfonic acid salts is a critical step to achieve selective N- and O-methylation, avoiding over- or under-methylation.

- Strict temperature and pH control during methylation and hydrolysis steps improves yield and purity.

- The use of dimethyl sulfate as methylating agent is common but requires careful handling due to toxicity.

- The direct sulfonylation approach provides a more straightforward route to N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine but may require optimization for scale and purity.

- The compound serves as an electrophilic amination reagent, highlighting the importance of high purity and controlled synthesis.

Chemical Reactions Analysis

Electrophilic Amination Reactions

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine serves as a key reagent for transferring the dimethylamino (–NMe₂) group to nucleophiles. This reactivity is exploited in the synthesis of substituted amines and heterocycles.

Key Reaction:

-

Mechanism : The sulfonate group acts as a leaving group, enabling nucleophilic displacement by amines, alcohols, or thiols.

-

Example : Reaction with Grignard reagents (RMgX) yields tertiary amines (R–NMe₂) with high regioselectivity .

Data Table: Electrophilic Amination Yields

Formation of Weinreb Amide Precursors

The compound reacts with carboxylic acids to form Weinreb amides, which are pivotal in ketone synthesis.

Reaction Pathway:

Example:

-

Reaction with acetic acid yields N-methoxy-N-methylacetamide, a precursor for acetylketones.

Radical-Mediated Reactions

Under oxidative or photolytic conditions, the compound participates in radical chain processes.

Key Transformation:

-

Outcome : Generates dimethylaminyl radicals, which couple with alkenes or arenes to form C–N bonds .

Data Table: Radical Coupling Efficiency

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Styrene | N,N-Dimethylstyrylamine | 60 | UV light, RT | |

| Cyclohexane | N,N-Dimethylcyclohexylamine | 45 | AIBN, 80°C |

Hydrolysis and Stability

The sulfonate ester undergoes hydrolysis under acidic or basic conditions, yielding dimethylhydroxylamine and methanesulfonic acid.

Hydrolysis Pathway:

Comparative Reactivity with Analogues

The reactivity of this compound differs from its hydrochloride counterpart due to the sulfonate group’s superior leaving ability.

| Property | This compound | N,N-Dimethylhydroxylamine HCl |

|---|---|---|

| Electrophilicity | High (sulfonate leaving group) | Moderate (Cl⁻ leaving group) |

| Stability in Water | Low (hydrolyzes readily) | High |

| Amination Efficiency | 85–90% | 60–70% |

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Amination:

DMSH serves as an electrophile in the amination of various substrates, including alkyllithiums and aryllithiums. This application is particularly valuable in the synthesis of complex amines, which are crucial intermediates in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles:

DMSH has been utilized in the formation of heterocyclic compounds through reactions such as cyclization and rearrangement. These heterocycles often exhibit biological activity, making them important in drug discovery .

3. As a Reagent in Reductive Processes:

DMSH can act as a reducing agent, facilitating the conversion of nitroso compounds to their corresponding amines. This property is beneficial in the synthesis of various nitrogen-containing compounds .

Medicinal Chemistry Applications

1. Anticancer Research:

Recent studies have explored DMSH derivatives as potential inhibitors of Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. The ability of these compounds to induce apoptosis in tumor cells has been demonstrated, highlighting their therapeutic potential .

2. Development of Antiviral Agents:

Research into the use of DMSH derivatives has shown promise in synthesizing compounds with antiviral properties, particularly against HIV. The structural modifications enabled by DMSH facilitate the development of new lead compounds for further evaluation .

Case Studies

Mechanism of Action

The mechanism by which N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating reagent. It can transfer its methylsulfonyl group to various nucleophiles, facilitating the formation of new chemical bonds . This reactivity is exploited in organic synthesis to construct complex molecules with high regio-, chemo-, and stereoselectivity .

Comparison with Similar Compounds

Key Structural Features:

- N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine : Contains a hydroxylamine (-NH-O-) core substituted with dimethylamine (N(CH₃)₂) and a methylsulfonyl (-SO₂CH₃) group.

- N-t-Butyl hydroxylamine (NtBHA) : Features a bulky t-butyl group attached to the hydroxylamine nitrogen .

- N-Benzyl hydroxylamine : Substituted with a benzyl group, introducing aromaticity .

- N,N-Dimethylhydroxylamine : Lacks the sulfonyl group, with only dimethylamine substitution .

Functional Implications:

Senescence Delay and Antioxidant Effects:

- NtBHA and N-Benzyl hydroxylamine: Delay senescence in human lung fibroblasts (IMR90) at low concentrations (10 µM) by reducing endogenous oxidants (e.g., via DCFH oxidation assays) and increasing GSH/GSSG ratios. The N-hydroxylamine group is critical for activity .

- This compound : While direct data on senescence is lacking, its sulfonyl group may enhance mitochondrial targeting (similar to NtBHA) or modify redox activity .

Pharmacological Effects:

- N,N-Dimethylhydroxylamine: Induces transient relaxations in murine tissues but lacks inhibitory effects on non-adrenergic non-cholinergic (NANC) pathways at 2 mM .

- Hydroxylamine (NH₂OH) : Acts as a potent nitrovasodilator at 5 µM, suggesting that sulfonyl or alkyl substitutions in analogs may alter potency or specificity .

Binding Affinities and Enzyme Interactions

- Trehalase Inhibitors: Bis(hydroxylamine) derivatives (e.g., Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)) exhibit high binding affinities (-8.7 kcal/mol) against Anopheles gambiae trehalase, outperforming controls (-6.3 kcal/mol). The sulfonyl group in this compound could similarly enhance binding via polar interactions .

- IC₅₀ Values: Sulfonyl-containing analogs like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 µM) demonstrate enhanced inhibitory activity compared to non-sulfonylated counterparts, suggesting a role for the sulfonyl group in target engagement .

Reactivity Notes:

- Methylsulfonyl Group : Increases susceptibility to nucleophilic attack, enabling applications in Michael additions or as a leaving group .

- N-Hydroxylamine Core : Prone to oxidation but stabilized by electron-withdrawing substituents (e.g., sulfonyl) .

Toxicity and Stability

- Hydroxylamine Derivatives : Simple hydroxylamines (e.g., NH₂OH) react with DNA, lowering thermal stability (Tm) and causing mutagenicity .

- This compound : The sulfonyl group may reduce direct DNA interaction, mitigating mutagenic risks while retaining bioactivity .

- Physicochemical Properties : Sulfonylation improves solubility in polar solvents compared to hydrophobic analogs like NtBHA .

Biological Activity

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine (DMSOHA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

DMSOHA is a derivative of hydroxylamine, characterized by the presence of a methylsulfonyl group. Its structure allows it to participate in various biochemical reactions, particularly those involving nitrogen and sulfur-containing compounds. The compound exhibits significant reactivity due to the hydroxylamine functional group, which can undergo oxidation and participate in nucleophilic substitutions.

The biological mechanism of DMSOHA involves its interaction with various biological targets, including enzymes and receptors. It has been suggested that DMSOHA can modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as oxidative stress response and cellular signaling.

Biological Activities

- Antioxidant Activity : DMSOHA has shown promise as an antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies indicate that compounds with similar structures can reduce oxidative stress markers in cellular models .

- Erythrocyte Toxicity : Research has highlighted the erythrotoxic effects of hydroxylamine derivatives, including DMSOHA. In vitro studies demonstrated that exposure to DMSOHA leads to the formation of methemoglobin in erythrocytes, which can impair oxygen transport .

- Antimicrobial Properties : Preliminary studies suggest that DMSOHA may exhibit antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Erythrocyte Toxicity Assessment

A study evaluated the in vitro effects of DMSOHA on human erythrocytes. The findings indicated significant methemoglobin formation at concentrations above 100 µM, leading to compromised oxygen-carrying capacity. This toxicity was attributed to the oxidative stress induced by the compound .

Case Study 2: Antioxidant Potential

In a controlled experiment, DMSOHA was tested for its ability to mitigate oxidative stress in cultured neuronal cells exposed to hydrogen peroxide. The results showed that treatment with DMSOHA significantly reduced cell death and ROS levels compared to untreated controls, suggesting its potential as a neuroprotective agent .

Data Summary

Q & A

Q. Table 1: Optimization Parameters for Electrophilic Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | -30°C to 0°C | Prevents decomposition |

| Solvent | Anhydrous THF/Diethyl ether | Enhances reagent stability |

| Organometallic Type | Aryllithium > Grignard | Reduces steric clash |

Q. Table 2: Analytical Techniques for Degradation Monitoring

| Technique | Target Byproduct | Detection Limit |

|---|---|---|

| GC-FID | Methane, Ethylene | 0.1 ppm |

| LC-MS/MS | NDMA | 0.05 ng/L |

| Ion Chromatography | Methylsulfonic Acid | 1 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.